Isobutyl propionate

Description

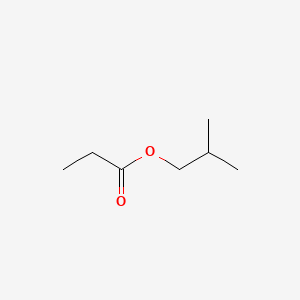

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpropyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-7(8)9-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXRXKLUIMKDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ISOBUTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060240 | |

| Record name | Propanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make plastics., Liquid, colourless to pale yellow liquid with an odour reminiscent of rum & pineapple | |

| Record name | ISOBUTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

66.00 to 67.00 °C. @ 60.00 mm Hg | |

| Record name | 2-Methylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1700 mg/L @ 25 °C (exp), miscible with alcohol; soluble in most organic solvents; insoluble in water | |

| Record name | 2-Methylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.867 | |

| Record name | Isobutyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

540-42-1 | |

| Record name | ISOBUTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q382JSY9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-71.4 °C | |

| Record name | 2-Methylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of isobutyl propionate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of isobutyl propionate (B1217596) (CAS No. 540-42-1), a carboxylic ester recognized for its characteristic fruity, rum-like aroma. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who require precise and reliable data on this compound. The guide encompasses a summary of quantitative data, detailed experimental protocols for the determination of key properties, and visual representations of experimental workflows.

Introduction

Isobutyl propionate, with the IUPAC name 2-methylpropyl propanoate, is a colorless liquid that is slightly soluble in water but miscible with many organic solvents.[1][2] Its pleasant fragrance has led to its use as a flavoring and fragrance agent.[3] Beyond these applications, a thorough understanding of its physicochemical properties is essential for its use in chemical synthesis, as a solvent, and for safety and handling considerations in laboratory and industrial settings. This guide details its fundamental chemical and physical characteristics.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various reputable sources and represent experimentally determined data.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless to pale yellow liquid with a fruity, rum-like odor |

| Density | 0.869 g/mL at 25 °C |

| Boiling Point | 137 °C at 760 mmHg; 66-67 °C at 60 mmHg |

| Melting Point | -71.4 °C |

| Flash Point | 26 °C (78.8 °F) - Closed Cup |

| Solubility in Water | 1700 mg/L at 25 °C (Slightly soluble) |

| Vapor Pressure | 6.47 mmHg at 25 °C |

| Refractive Index | 1.397 at 20 °C |

Experimental Protocols

The determination of the physicochemical properties of this compound requires standardized experimental methodologies to ensure accuracy and reproducibility. Below are detailed protocols for key properties, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point

The boiling point of this compound is determined using the distillation method as outlined in OECD Guideline 103 and ASTM D1078.[2][4][5][6][7][8][9]

-

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle, and receiving cylinder.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask.

-

The flask is heated, and the liquid is allowed to boil.

-

The temperature at which the liquid-vapor equilibrium is established is recorded as the boiling point.

-

Corrections for atmospheric pressure are applied to standardize the boiling point to 760 mmHg.

-

Determination of Melting Point

The melting point of this compound, which is the temperature at which it transitions from a solid to a liquid, is determined in accordance with OECD Guideline 102.

-

Principle: This method involves heating a small, solidified sample of the substance and observing the temperature range over which it melts.

-

Apparatus: Capillary tube, melting point apparatus with a temperature-controlled block and a viewing lens.

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range.

-

Determination of Density

The density of this compound is determined using a pycnometer or an oscillating densitometer as described in OECD Guideline 109.[10][11][12][13]

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer of a known volume or an oscillating densitometer, and an analytical balance.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed.

-

It is then filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again at a constant temperature.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Flash Point

The flash point of this compound is determined using the Tag Closed Cup method as specified in ASTM D56.[14][15][16][17][18]

-

Principle: The flash point is the lowest temperature at which the vapors of the liquid will ignite when an ignition source is introduced.

-

Apparatus: Tag Closed Cup tester, which includes a sample cup with a lid, a heat source, and an ignition source.

-

Procedure:

-

The sample cup is filled with this compound to a specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied through an opening in the lid.

-

The flash point is the lowest temperature at which a flash is observed.

-

Determination of Water Solubility

The water solubility of this compound is determined by the flask method as described in OECD Guideline 105.[1][19][20][21][22][23]

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

-

Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for concentration measurement (e.g., gas chromatograph).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated in a constant temperature bath until equilibrium is reached.

-

The aqueous phase is then separated and analyzed to determine the concentration of dissolved this compound.

-

Determination of Vapor Pressure

The vapor pressure of this compound is determined using a static or dynamic method as outlined in OECD Guideline 104.[24][25][26][27][28]

-

Principle: The vapor pressure is the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature.

-

Apparatus: A system to introduce the sample into a vacuum, a pressure measuring device (manometer), and a constant temperature bath.

-

Procedure (Static Method):

-

A small amount of this compound is introduced into an evacuated system of known volume.

-

The system is maintained at a constant temperature until the pressure reading is stable.

-

This stable pressure is the vapor pressure of the substance at that temperature.

-

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer according to ASTM D1218.[29][30][31][32][33]

-

Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance.

-

Apparatus: A calibrated refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the scale at a specified temperature (typically 20 °C).

-

Visualized Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the generalized workflows for determining key physicochemical properties.

Conclusion

The data and methodologies presented in this technical guide provide a robust foundation for the safe and effective use of this compound in a variety of scientific applications. The summarized physicochemical properties, coupled with detailed experimental protocols based on international standards, offer a reliable reference for researchers and professionals. The visualized workflows further clarify the experimental processes, ensuring a comprehensive understanding of how these critical parameters are determined. Adherence to these standardized methods is crucial for generating high-quality, reproducible data in scientific research and development.

References

- 1. oecd.org [oecd.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. store.astm.org [store.astm.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D56 - eralytics [eralytics.com]

- 17. contitesting.com [contitesting.com]

- 18. ASTM D56 Flash Point | Tag Closed Cup Testing | Pentyl Labs [pentyllabs.com]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 21. OECD 105 - Phytosafe [phytosafe.com]

- 22. laboratuar.com [laboratuar.com]

- 23. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 24. laboratuar.com [laboratuar.com]

- 25. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 29. store.astm.org [store.astm.org]

- 30. store.astm.org [store.astm.org]

- 31. standards.iteh.ai [standards.iteh.ai]

- 32. matestlabs.com [matestlabs.com]

- 33. store.astm.org [store.astm.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Propionate (B1217596)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of isobutyl propionate. The information is presented to support research and development activities where this chemical may be utilized.

Chemical Structure and Formula

This compound, also known by its IUPAC name 2-methylpropyl propanoate, is an organic ester with a characteristic fruity, rum-like odor. It is found naturally in various fruits like apples and pears.

-

Chemical Formula: C₇H₁₄O₂

-

SMILES: CCC(=O)OCC(C)C

-

InChI Key: FZXRXKLUIMKDEL-UHFFFAOYSA-N

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 2-methylpropyl propanoate |

| CAS Number | 540-42-1 |

| Molecular Weight | 130.18 g/mol [1] |

| Density | 0.869 g/mL at 25 °C |

| Boiling Point | 137 °C at 760 mmHg; 66.5 °C at 60 mmHg[2] |

| Melting Point | -71 °C |

| Flash Point | 26 °C (78.8 °F)[2] |

| Solubility in Water | Slightly soluble |

| Solubility in Organic Solvents | Miscible with alcohol and ether |

| Refractive Index (n20/D) | 1.397 |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of isobutanol with propionic acid, using an acid catalyst.

The overall reaction is as follows:

Caption: Fischer esterification of isobutanol and propionic acid.

This protocol provides a representative method for the synthesis of this compound.

Materials:

-

Propionic acid

-

Isobutanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine isobutanol and a molar excess of propionic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation to obtain the final product.

Spectral Data and Interpretation

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

-

~3.86 ppm (d, 2H): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -). The signal is a doublet due to coupling with the single proton on the adjacent carbon.

-

~2.33 ppm (q, 2H): The two protons on the carbon adjacent to the carbonyl group (-C(=O)-CH₂ -). The signal is a quartet due to coupling with the three protons of the methyl group.

-

~1.91 ppm (m, 1H): The single proton on the carbon bearing the two methyl groups (-CH(CH₃)₂). It appears as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons.

-

~1.15 ppm (t, 3H): The three protons of the methyl group in the propionate moiety (-CH₂-CH₃ ). The signal is a triplet due to coupling with the adjacent methylene protons.

-

~0.94 ppm (d, 6H): The six equivalent protons of the two methyl groups in the isobutyl moiety (-CH(CH₃ )₂). The signal is a doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

-

~174 ppm: Carbonyl carbon (-C =O).

-

~70 ppm: Methylene carbon attached to the ester oxygen (-O-C H₂-).

-

~28 ppm: Methine carbon in the isobutyl group (-C H(CH₃)₂).

-

~27 ppm: Methylene carbon adjacent to the carbonyl group (-C(=O)-C H₂-).

-

~19 ppm: Methyl carbons of the isobutyl group (-CH(C H₃)₂).

-

~9 ppm: Methyl carbon of the propionate group (-CH₂-C H₃).

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

~1735 cm⁻¹ (strong): C=O stretching vibration, characteristic of the ester carbonyl group.

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

-

~2870-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Safety Information

This compound is a flammable liquid and vapor.[3][4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[2][3] Appropriate personal protective equipment, including safety goggles and gloves, should be worn.[3] In case of skin contact, rinse with water.[2] If inhaled, move to fresh air.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][3][4][5][6]

References

In-Depth Technical Guide to Isobutyl Propionate (CAS 540-42-1): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl propionate (B1217596) (CAS 540-42-1), also known as 2-methylpropyl propanoate, is an organic ester recognized for its characteristic fruity, rum-like aroma.[1] This colorless liquid is utilized as a solvent in various industries and as a flavoring and fragrance agent.[2][3] From a research and development perspective, understanding its physicochemical properties, potential hazards, and biological interactions is crucial for its safe handling and application. This technical guide provides a comprehensive overview of isobutyl propionate, consolidating key data, experimental protocols, and potential biological pathways.

Physicochemical Properties

A clear, colorless to pale yellow liquid, this compound is characterized by its moderate volatility and solubility in organic solvents.[1][2] It is less dense than water and its vapors are heavier than air.[4] Key quantitative physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [5] |

| Molecular Weight | 130.18 g/mol | [5] |

| Melting Point | -71 °C to -70 °C | [3] |

| Boiling Point | 137 °C at 760 mmHg; 66-67 °C at 60 mmHg | [3] |

| Density | 0.869 g/mL at 25 °C | |

| Vapor Pressure | 6.47 mmHg at 25 °C | [3] |

| Vapor Density | 4.1 (Air = 1) | [3] |

| Flash Point | 26 °C (78.8 °F) - closed cup | |

| Solubility in Water | 1700 mg/L at 25 °C | [3] |

| logP (o/w) | 2.158 (estimated) | [3] |

| Refractive Index (n20/D) | 1.397 |

Hazards and Toxicological Data

This compound is classified as a flammable liquid and requires careful handling to avoid ignition.[5] While it is considered to have low toxicity, exposure to high concentrations may cause irritation and other adverse health effects.[1][4]

Hazard Identification

-

Flammability: Flammable liquid and vapor.[5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1]

-

Health Hazards: May be mildly toxic by ingestion, inhalation, and skin absorption.[1][4] Inhalation or contact may irritate the skin, eyes, and respiratory tract.[4] High concentrations of vapors may lead to dizziness or suffocation.[1]

| GHS Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

As per Regulation (EC) No 1272/2008.[5]

Toxicological Summary

| Metric | Value | Species | Reference(s) |

| LD50 (Oral) | 5,599 mg/kg | Rabbit | [5] |

No specific data is available for skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single and repeated exposure).[5]

Occupational Safety and Exposure Limits

Currently, there are no specific occupational exposure limits established for this compound by major regulatory bodies.[6][7] Standard laboratory safety protocols for handling flammable liquids should be strictly followed.

Handling and Storage

-

Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[5][8] All equipment should be grounded to prevent static discharge.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] Keep containers tightly closed.[9]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for synthesizing this compound is through the acid-catalyzed Fischer esterification of isobutanol with propionic acid.[10][11]

Materials:

-

Isobutanol

-

Propionic acid

-

Strong acid catalyst (e.g., sulfuric acid or Amberlyst-15)[11][12]

-

Solvent (e.g., 1,4-dioxane, optional)[12]

Procedure:

-

Combine isobutanol and propionic acid in a round-bottom flask. To drive the equilibrium towards the product, a molar excess of one of the reactants, typically isobutanol, is used.[10]

-

Add a catalytic amount of a strong acid.

-

Heat the mixture under reflux for a specified period.[13]

-

After cooling, the product is isolated through a series of extraction and washing steps to remove unreacted starting materials and the acid catalyst.

-

The final product can be purified by distillation.[13]

Analysis by Gas Chromatography (GC)

The purity and concentration of this compound can be determined using gas chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[12][14]

Typical GC Parameters:

-

Column: A polar capillary column, such as a DB-WAX, is suitable for separating the ester from its parent alcohol and acid.[12]

-

Injector Temperature: Set to ensure efficient vaporization of the sample.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to achieve good separation of components.

-

Detector: FID is commonly used for quantification.[12] MS can be used for identification confirmation.[14]

Metabolism and Signaling Pathways

Proposed Metabolic Pathway

Specific metabolic studies on this compound are not extensively documented in publicly available literature. However, based on the metabolism of similar esters, it is anticipated that this compound undergoes hydrolysis in vivo, catalyzed by non-specific esterases, to yield isobutanol and propionic acid.[1]

Isobutanol is then likely metabolized via oxidation to isobutyraldehyde (B47883) and subsequently to isobutyric acid, which can enter other metabolic pathways.[15] Propionic acid is converted to propionyl-CoA, which can then enter the Krebs cycle via succinyl-CoA.

Potential Effects on Cellular Signaling

The biological effects of this compound are likely mediated by its hydrolysis product, propionate, a short-chain fatty acid (SCFA). SCFAs are known to modulate various cellular signaling pathways.

-

G-protein Coupled Receptors (GPCRs): Propionate is a ligand for GPR41 and GPR43, which can influence cellular processes.[16]

-

Histone Deacetylase (HDAC) Inhibition: Propionate can inhibit HDACs, leading to changes in gene expression.[16]

-

MEK/ERK Pathway: Studies on sodium propionate have shown that it can suppress the MEK/ERK signaling pathway in breast cancer cells, thereby inhibiting cell migration and invasion.[17]

-

PPAR-γ Signaling: Propionate has been shown to exert anti-tumor effects in glioblastoma models through a PPAR-γ-dependent mechanism, promoting apoptosis and autophagy.[18]

It is important to note that these signaling effects are attributed to propionate and further research is needed to determine the specific effects of this compound itself on these pathways.

Conclusion

This compound is a flammable organic ester with a range of industrial applications. While it exhibits low acute toxicity, appropriate safety measures are necessary due to its flammability and potential for irritation at high concentrations. This guide provides a foundational understanding of its properties and hazards for professionals in research and development. Further investigation into its specific metabolic fate and interaction with cellular signaling pathways will provide a more complete toxicological and pharmacological profile.

References

- 1. This compound | 540-42-1 [chemicalbook.com]

- 2. CAS 540-42-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 540-42-1 [thegoodscentscompany.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. synerzine.com [synerzine.com]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. amherst.edu [amherst.edu]

- 14. This compound | C7H14O2 | CID 10895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Isobutyl Propionate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of isobutyl propionate (B1217596), a common solvent and flavoring agent, in aqueous and organic media. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who require precise solubility data and detailed experimental methodologies.

Core Physical and Chemical Properties of Isobutyl Propionate

This compound (C₇H₁₄O₂) is a colorless liquid with a characteristic fruity, rum-like odor.[1] It is less dense than water and its vapors are heavier than air.[2][3] As an ester, it is susceptible to hydrolysis, breaking down into isobutanol and propionic acid, particularly in the presence of acids or bases.[4]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in a wide array of applications, including formulation development, reaction chemistry, and environmental fate assessment. This compound exhibits a distinct solubility profile, characterized by limited aqueous solubility and high solubility in many organic solvents.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and a range of common organic solvents.

| Solvent | Solvent Class | Solubility | Temperature (°C) | Pressure |

| Water | Aqueous | 1.7 g/L | 25 | Ambient |

| Ethanol | Alcohol | Miscible/Highly Soluble | Not Specified | Ambient |

| Methanol | Alcohol | Miscible/Highly Soluble | Not Specified | Ambient |

| Diethyl Ether | Ether | Miscible/Highly Soluble | Not Specified | Ambient |

| Acetone | Ketone | Soluble | Not Specified | Ambient |

| Ethyl Acetate | Ester | Soluble | Not Specified | Ambient |

| Hexane | Hydrocarbon (Alkane) | Soluble | Not Specified | Ambient |

| Toluene | Hydrocarbon (Aromatic) | Soluble | Not Specified | Ambient |

| Chloroform | Halogenated Hydrocarbon | Highly Soluble | Not Specified | Ambient |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The following methodologies are based on established international standards and common laboratory practices for determining the solubility of organic compounds like this compound.

Determination of Solubility in Water (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[7][8][9][10][11] Given the solubility of this compound is above 0.01 g/L, the Flask Method is the more appropriate choice.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Apparatus:

-

Mechanical shaker or magnetic stirrer in a thermostatically controlled water bath or chamber.

-

Centrifuge with temperature control.

-

Analytical balance.

-

Glassware (flasks with stoppers, pipettes, etc.).

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID).

Procedure:

-

Preparation of the Solution: Add an excess amount of this compound to a flask containing deionized water. The amount should be sufficient to ensure a saturated solution with undissolved ester present.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Sample Collection: Carefully withdraw a sample from the aqueous phase, ensuring no undissolved this compound is included. Centrifugation in a temperature-controlled centrifuge may be necessary to remove any dispersed micro-droplets.

-

Analysis: Determine the concentration of this compound in the collected aqueous sample using a validated analytical method, such as GC-FID.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of Solubility in Organic Solvents

A common laboratory method for determining the solubility of a liquid in an organic solvent involves the preparation of a saturated solution and subsequent analysis.

Principle: A known mass of the solute (this compound) is mixed with a known volume of the organic solvent. The mixture is equilibrated, and if a saturated solution with excess solute is formed, the concentration in the liquid phase is determined. For miscible liquids, this method will show complete dissolution up to a 1:1 volume ratio or higher.

Apparatus:

-

Vortex mixer or shaker.

-

Thermostatically controlled environment.

-

Analytical balance.

-

Volumetric glassware.

-

Analytical instrument for concentration determination (e.g., GC-FID, HPLC).

Procedure:

-

Sample Preparation: In a series of vials, add a known mass of this compound to measured volumes of the organic solvent being tested.

-

Equilibration: Seal the vials and agitate them at a constant temperature until equilibrium is reached.

-

Observation: Visually inspect the vials for the presence of a single, clear phase (indicating miscibility or high solubility) or two distinct phases (indicating partial or low solubility).

-

Quantitative Analysis (if not fully miscible): If two phases are present, carefully sample the solvent-rich phase.

-

Concentration Determination: Analyze the sample using a suitable analytical technique to determine the concentration of this compound.

-

Data Reporting: Express the solubility in terms of g/100 mL or other appropriate units at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

References

- 1. This compound | 540-42-1 [chemicalbook.com]

- 2. This compound | C7H14O2 | CID 10895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scent.vn [scent.vn]

- 6. parchem.com [parchem.com]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

Natural occurrence of isobutyl propionate in fruits

An In-depth Technical Guide on the Natural Occurrence of Isobutyl Propionate (B1217596) in Fruits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl propionate, a volatile ester recognized for its characteristic fruity and rum-like aroma, is a natural constituent of various fruits, contributing to their complex flavor profiles. Understanding the natural occurrence, biosynthesis, and analytical methods for this compound is essential for flavor chemistry, food science, and the exploration of natural compounds in pharmaceutical applications. This technical guide provides a comprehensive overview of this compound in fruits, including its quantitative occurrence, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a number of fruits. However, quantitative data on its concentration is limited in publicly available literature. The presence of this ester is often noted in studies profiling the volatile compounds of fruits, though its concentration can vary significantly depending on the fruit species, cultivar, ripeness, and storage conditions.

Table 1: Natural Occurrence of this compound in Various Fruits

| Fruit Species | Cultivar(s) | Part of Fruit | Concentration | Analytical Method |

| Apple (Malus domestica) | Red General, Red Delicious | Not Specified | Present, not quantified | HS-SPME-GC-MS |

| Jackfruit (Artocarpus heterophyllus) | Five cultivars | Not Specified | Present, not quantified | HS-SPME-GC-TOFMS[1] |

Note: "Present, not quantified" indicates that the compound was identified in the cited study, but its concentration was not reported.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the esterification of isobutanol with propionyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The precursors for this pathway are derived from amino acid and fatty acid metabolism.[2][3]

Isobutanol is formed from the catabolism of the branched-chain amino acid L-valine. Propionyl-CoA is primarily derived from the catabolism of odd-chain fatty acids and certain amino acids. The general biosynthetic pathway is illustrated below.

Experimental Protocols for Analysis

The analysis of this compound and other volatile esters in fruits is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] This method is highly sensitive and allows for the identification and quantification of volatile compounds from a complex fruit matrix.

Objective

To extract, identify, and quantify this compound from a fruit matrix.

Materials and Reagents

-

Fruit samples

-

Sodium chloride (NaCl)

-

Ultrapure water

-

Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of this compound)

-

Methanol (for standard preparation)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure

3.3.1. Sample Preparation

-

Select fresh, ripe fruits and wash them with deionized water.

-

Homogenize a known weight of the fruit pulp (e.g., 5 g) in a blender.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 2 g of NaCl and 5 mL of ultrapure water) to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Add a known concentration of the internal standard to the vial for quantification purposes.

3.3.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sealed vial in a temperature-controlled autosampler or water bath.

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Thermally desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) and hold for several minutes to ensure all compounds elute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: e.g., 230°C.

-

Mass Scan Range: m/z 35-350.

-

Data Analysis and Quantification

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify this compound by creating a calibration curve using standard solutions of known concentrations of this compound and a constant concentration of the internal standard. The concentration in the fruit sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Conclusion

This compound is a naturally occurring ester that contributes to the characteristic aroma of several fruits. Its biosynthesis is intricately linked to the metabolism of the amino acid L-valine and fatty acids, with alcohol acyltransferases playing a pivotal role in its final synthesis. The accurate and sensitive analysis of this compound in complex fruit matrices can be reliably achieved using HS-SPME-GC-MS. This technical guide provides a foundational understanding for researchers and scientists in the fields of food chemistry, flavor science, and natural product research, enabling further investigation into the occurrence and significance of this volatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isobutyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isobutyl propionate (B1217596). The information is presented in a clear, structured format to facilitate its use in research, quality control, and educational settings. This document includes detailed spectral data, experimental protocols, and a visual representation of the molecular structure with corresponding NMR signal assignments.

Introduction

Isobutyl propionate (C₇H₁₄O₂) is an ester known for its characteristic fruity, rum-like odor. It is used as a flavoring agent in the food industry and as a solvent in various applications. The structural elucidation and purity assessment of this compound heavily rely on spectroscopic techniques, particularly ¹H and ¹³C NMR spectroscopy. This guide offers a detailed analysis of its NMR spectra, providing essential data for chemists and researchers.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| a | 0.94 | Doublet | 6.7 | 6H |

| b | 1.15 | Triplet | 7.6 | 3H |

| c | 1.93 | Multiplet | - | 1H |

| d | 2.33 | Quartet | 7.6 | 2H |

| e | 3.86 | Doublet | 6.7 | 2H |

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| 1 | 9.1 |

| 2 | 19.0 |

| 3 | 27.8 |

| 4 | 28.1 |

| 5 | 70.5 |

| 6 | 174.4 |

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

3.2. NMR Data Acquisition

-

Instrumentation: The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. The data presented in this guide is consistent with spectra obtained on a 90 MHz instrument.[2][3][4]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.

-

Spectral Width: A spectral width of about 200-220 ppm is standard.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or the internal standard (TMS at δ = 0.00 ppm).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualization of NMR Assignments

The following diagram illustrates the structure of this compound with the corresponding ¹H and ¹³C NMR signal assignments.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

References

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isobutyl Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of isobutyl propionate (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol ). Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this and similar ester compounds in complex mixtures.

The data presented herein is typically acquired using a standard gas chromatography-mass spectrometry (GC-MS) system or by direct infusion into a mass spectrometer. A representative experimental protocol is outlined below.

1.1 Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared. The sample is introduced into the mass spectrometer via a heated gas chromatograph for separation and volatilization, or directly via a heated probe.

1.2 Ionization: The gaseous this compound molecules are bombarded with a high-energy electron beam, typically at 70 electron volts (eV).[1] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•), which is a radical cation.

1.3 Mass Analysis: The newly formed molecular ion and any subsequent fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

1.4 Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Mass Spectrum and Data Analysis

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak at m/z 130 is often of very low abundance or absent entirely, which is common for aliphatic esters.

Quantitative Fragmentation Data

The prominent ions observed in the EI mass spectrum of this compound are summarized below. The data is compiled from various spectral databases.[1][2][3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure | Fragmentation Pathway |

| 29 | ~14-28% | [C₂H₅]⁺ | α-cleavage |

| 41 | ~12% | [C₃H₅]⁺ | Secondary fragmentation of isobutyl group |

| 56 | ~28-43% | [C₄H₈]⁺• | McLafferty Rearrangement (neutral loss product) |

| 57 | 100% (Base Peak) | [C₂H₅CO]⁺ / [C₄H₉]⁺ | α-cleavage |

| 74 | ~1-2% | [C₃H₆O₂]⁺• | McLafferty Rearrangement |

| 75 | ~7-11% | [C₃H₇O₂]⁺ | Rearrangement product |

| 87 | ~9-13% | [M - C₃H₅]⁺ | Loss of allyl radical |

| 130 | Low / Not Observed | [C₇H₁₄O₂]⁺• | Molecular Ion |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by two primary mechanisms: alpha (α) cleavage and the McLafferty rearrangement.

Alpha (α) Cleavage

Alpha cleavage is the scission of a bond adjacent to the functional group. For esters, this occurs on either side of the carbonyl group.

-

Formation of the Propionyl Cation (m/z 57): The most favorable α-cleavage involves the breaking of the C-O bond, leading to the formation of the stable acylium ion (propionyl cation). This fragment is responsible for the base peak at m/z 57.

-

Formation of the Isobutyl Cation (m/z 57): Cleavage of the bond between the carbonyl carbon and the oxygen of the isobutyl group can lead to the formation of the isobutyl cation. This cation has the same nominal mass as the propionyl cation and therefore contributes to the intensity of the base peak at m/z 57.

-

Formation of the Ethyl Cation (m/z 29): Cleavage of the C-C bond alpha to the carbonyl group results in the loss of a neutral CO₂R radical and the formation of an ethyl cation.

Caption: Primary α-cleavage pathways of the this compound molecular ion.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen atom on a sufficiently long alkyl chain. This compound meets this requirement. The process involves a six-membered ring transition state, leading to the transfer of a γ-hydrogen to the carbonyl oxygen and subsequent cleavage of the β-bond.

This rearrangement results in the elimination of a neutral alkene (isobutylene, C₄H₈, mass = 56) and the formation of a radical cation of propanoic acid at m/z 74. The eliminated isobutylene (B52900) can also be detected as a radical cation at m/z 56.[4]

Caption: The McLafferty rearrangement pathway for this compound.

Conclusion

The mass spectrum of this compound is defined by a dominant base peak at m/z 57, resulting from α-cleavage to form the stable propionyl and isobutyl cations. Additional significant peaks at m/z 56, 41, and 29 arise from the McLafferty rearrangement and subsequent fragmentation of the alkyl and acyl portions of the molecule. The molecular ion at m/z 130 is typically weak or absent. These characteristic fragmentation patterns provide a reliable fingerprint for the identification of this compound in mass spectrometry-based analyses.

References

Infrared (IR) spectroscopy analysis of isobutyl propionate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Isobutyl Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of isobutyl propionate, a common ester used as a flavoring agent and solvent. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and the logical workflow for analysis.

Introduction to the Infrared Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For an ester like this compound (C₇H₁₄O₂), IR spectroscopy is particularly useful for confirming the presence of the characteristic ester functional group, which consists of a carbonyl group (C=O) single-bonded to an oxygen atom that is subsequently attached to another carbon chain. The vibrations of these and other bonds within the molecule give rise to a unique spectral fingerprint.

The key diagnostic absorptions for aliphatic esters such as this compound include a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations. Additionally, various C-H stretching and bending vibrations from the isobutyl and propionyl moieties will be present.

Spectral Data of this compound

The infrared spectrum of this compound is characterized by several key absorption bands. The data presented below is a summary of expected vibrational frequencies based on spectral databases and established correlation tables.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960-2870 | Strong | C-H stretching (alkane) |

| ~1740-1735 | Strong | C=O stretching (ester carbonyl)[1] |

| ~1470-1450 | Medium | C-H bending (CH₂ and CH₃) |

| ~1380-1365 | Medium | C-H bending (gem-dimethyl of isobutyl group) |

| ~1180-1170 | Strong | C-O stretching (ester) |

Experimental Protocols for FTIR Analysis of this compound

The following are detailed methodologies for obtaining the IR spectrum of a liquid sample like this compound.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a common and convenient method for liquid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

-

Transmission FTIR Spectroscopy (Neat Liquid)

This traditional method involves placing a thin film of the liquid between two IR-transparent salt plates.

-

Instrumentation: An FTIR spectrometer.

-

Materials: Two polished infrared-transparent salt plates (e.g., NaCl or KBr) and a sample holder.

-

Procedure:

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the "sandwiched" plates into the sample holder and place it in the spectrometer's sample compartment.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, co-adding 16 to 32 scans.

-

After the measurement, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or chloroform) and store them in a desiccator.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the infrared spectroscopy analysis of a liquid sample like this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Isobutyl Propionate Liquid Phase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of the liquid phase of isobutyl propionate (B1217596) (C₇H₁₄O₂). The document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents logical workflows and relationships through standardized diagrams. This information is crucial for professionals in research and drug development where isobutyl propionate may be used as a solvent, reagent, or reference compound.

Physical and Thermodynamic Properties

This compound is a colorless liquid with a characteristic fruity, rum-like odor.[1][2][3] It is utilized as a solvent and as a flavoring and fragrance agent.[4][5] Understanding its thermodynamic properties is essential for process design, modeling, and ensuring safety and efficacy in various applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | [4][5] |

| Molecular Weight | 130.18 g/mol | [1][5] |

| Appearance | Colorless Liquid | [1][2] |

| Melting Point | -71 °C to -71.4 °C | [1][2][6] |

| Boiling Point | 135.1 °C (at 760 mmHg) | [6] |

| 66.0 - 67.0 °C (at 60 mmHg) | [1] | |

| Flash Point | 26 °C to 30 °C | [2][4][6] |

| Solubility in Water | 1700 mg/L (at 25 °C) | [1][7] |

| Refractive Index | 1.395 - 1.400 (at 20 °C) |[1] |

Table 2: Thermodynamic Properties of Liquid this compound

| Thermodynamic Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Density | 0.869 g/mL | 25 °C | [2][8] |

| 0.861 - 0.867 g/mL | Not Specified | [1] | |

| Vapor Pressure | 7.9 mmHg (10.5 hPa) | 25 °C | [6] |

| 6.47 mmHg | Not Specified | [4] | |

| Viscosity | Data not available in searched literature | - | - |

| Heat Capacity | Data not available in searched literature | - | - |

| Thermal Conductivity | Data not available in searched literature | - | - |

Experimental Protocols for Property Determination

Accurate determination of thermodynamic properties requires standardized experimental procedures. The following sections detail common methodologies for each key property.

Density is a fundamental property defined as mass per unit volume.[10]

-

Methodology: Pycnometer Method [11]

-

Preparation: A pycnometer, which is a glass flask with a precisely known volume, is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Mass of Filled Pycnometer: The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are present and the liquid level is exactly at the calibration mark. The exterior is wiped dry.

-

Measurement: The mass of the filled pycnometer is measured.

-

Temperature Control: The entire process is conducted at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty pycnometer from the filled one. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11][12]

-

Viscosity measures a fluid's resistance to flow.[13]

-

Methodology: Rotational Viscometer [14][15]

-

Apparatus: A rotational viscometer, such as a coaxial double cylinder or a single cylinder (Brookfield type) viscometer, is used.[15]

-

Sample Preparation: The liquid sample (this compound) is placed in the gap between the cylinders or in a container where the spindle will be immersed. The temperature of the sample is controlled and monitored.

-

Measurement: One cylinder or spindle is rotated at a constant, known angular velocity. The torque required to overcome the viscous drag of the fluid and maintain this constant rotation is measured by the instrument.[15]

-

Calculation: The viscosity is determined from the measured torque, the angular velocity, and the known geometry (apparatus constants) of the cylinders or spindle. For non-Newtonian fluids, this process is repeated at various rotational speeds to characterize flow behavior.[15]

-

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.

-

Methodology: Differential Scanning Calorimetry (DSC) [16]

-

Apparatus: A differential scanning calorimeter is used. This instrument measures the difference in heat flow between a sample and a reference.

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Thermal Scanning: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Measurement: The instrument records the differential heat flux required to maintain both the sample and reference at the same temperature throughout the scan.

-

Calibration and Calculation: The heat capacity is calculated from the differential heat flow signal. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire. The procedure involves a baseline scan (with two empty pans), a standard scan, and the sample scan to ensure high accuracy.[16]

-

Vapor pressure is the pressure exerted by a vapor in equilibrium with its liquid phase in a closed system.[17]

-

Methodology: Ebulliometry (Boiling Point Method) [18][19]

-

Principle: A liquid boils at the temperature where its vapor pressure equals the pressure of the surrounding system.[18][20]

-

Apparatus: An ebulliometer is used, which consists of a flask for the liquid, a heating element, a thermometer to measure the boiling temperature, and a connection to a pressure control system (e.g., a vacuum pump and a manometer).

-

Procedure: The pressure inside the apparatus is set to a specific value and controlled. The liquid is then heated slowly and uniformly.

-

Measurement: The temperature of the liquid is monitored closely. The boiling point is identified as the temperature at which the reading remains constant, even with continued heating, as the added energy is consumed as latent heat of vaporization.[18]

-

Data Collection: This measurement is repeated at various system pressures to obtain a set of corresponding vapor pressure and temperature data points. The relationship can be analyzed using the Clausius-Clapeyron equation.[21]

-

Thermal conductivity is the property of a material to conduct heat.

-

Methodology: Transient Hot Wire (THW) Method [22]

-

Apparatus: The setup consists of a thin metallic wire (often platinum) submerged in the liquid sample. This wire serves as both a heating element and a resistance thermometer.[22]

-

Procedure: A step voltage is applied to the wire, causing it to heat up and transfer heat to the surrounding liquid.

-

Measurement: The change in the wire's temperature over time is recorded by measuring its electrical resistance.

-